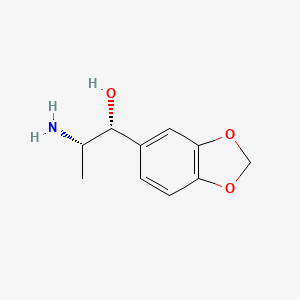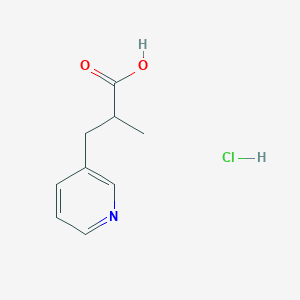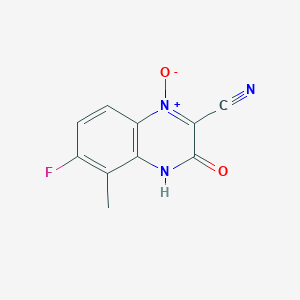
2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate
Overview
Description
“2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate” is a chemical compound with the CAS Number: 952587-05-2. It has a molecular weight of 219.17 and its IUPAC name is 2-cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxaline 1-oxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6FN3O2/c1-5-6(11)2-3-7-9(5)13-10(15)8(4-12)14(7)16/h2-3H,1H3,(H,13,15) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Scientific Research Applications
Synthesis and Herbicidal Applications
- Herbicide Synthesis : A study by Makino and Yoshioka (1987) described the synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a fluoro analogue of the herbicide quizalofopethyl, showcasing the use of fluoroquinoxaline derivatives in agricultural chemistry for herbicidal purposes (Makino & Yoshioka, 1987).
Structural and Spectral Analysis
- Structural Studies : Yao et al. (2013) conducted synthesis and structural characterization of two uracil derivatives, providing insight into the crystal structures and thermal stabilities of compounds with fluoro and chloro substituents, which could have implications for designing molecules with improved stability and specific interactions (Yao et al., 2013).
Antibacterial Agents
- Antibacterial Compound Synthesis : Research on 1,4-dihydro-4-oxopyridinecarboxylic acids as antibacterial agents by Matsumoto et al. (1984) discussed the synthesis and structure-activity relationships of naphthyridine derivatives, highlighting the role of fluoro, cyano, and other substituents in enhancing antibacterial activity (Matsumoto et al., 1984).
Polymer Science
- Copolymer Synthesis : Kharas et al. (2000) explored the synthesis and characterization of novel copolymers of trisubstituted ethylenes with styrene, where methyl 2-cyano-3-dihalophenyl-2-propenoates were used, indicating the utility of cyano- and fluoro-substituted compounds in developing materials with high glass transition temperatures and potential applications in polymer science (Kharas et al., 2000).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-fluoro-5-methyl-1-oxido-3-oxo-4H-quinoxalin-1-ium-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O2/c1-5-6(11)2-3-7-9(5)13-10(15)8(4-12)14(7)16/h2-3H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWOZRNKAVDJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C(=[N+]2[O-])C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



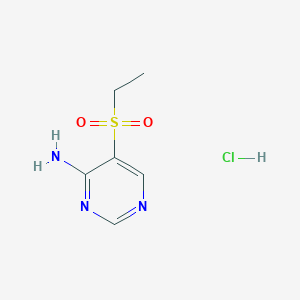
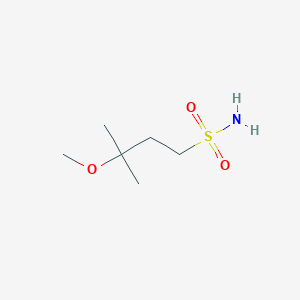
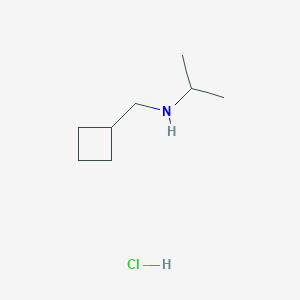
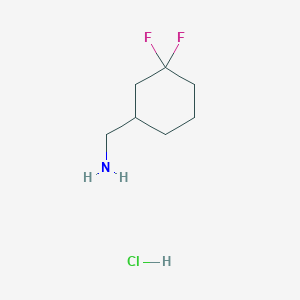
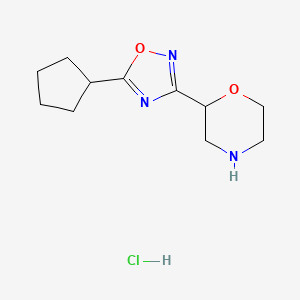
![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)
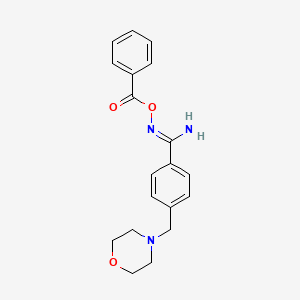
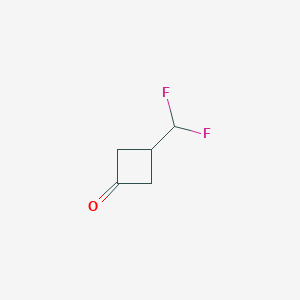
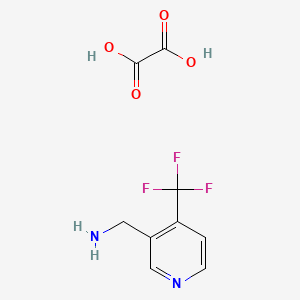
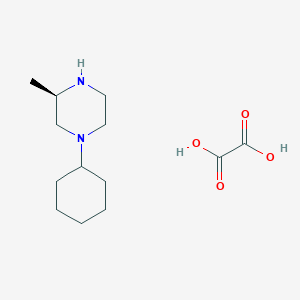
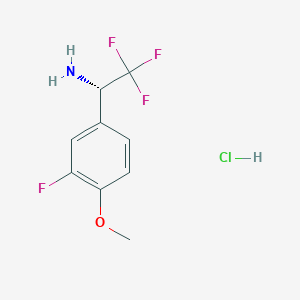
![1-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1433267.png)
